2-(2,5-dimethoxybenzenesulfonamido)benzoic acid
Description
Properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S/c1-21-10-7-8-13(22-2)14(9-10)23(19,20)16-12-6-4-3-5-11(12)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUVQIFUCHAVNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Strategy
The compound’s synthesis centers on two critical steps:
-
Synthesis of 2,5-dimethoxybenzenesulfonyl chloride
-
Coupling with 2-aminobenzoic acid (anthranilic acid)
The sulfonamide bond formation follows a nucleophilic substitution mechanism, where the amine group of anthranilic acid attacks the electrophilic sulfur atom in the sulfonyl chloride intermediate.
Chlorosulfonation of 2,5-Dimethoxybenzene
2,5-Dimethoxybenzene undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions:
-
Reaction Conditions :
The reaction proceeds via electrophilic aromatic substitution, introducing a sulfonyl chloride group at the para position relative to the methoxy groups. Excess ClSO₃H ensures complete conversion, while cooling mitigates side reactions like polysulfonation.
Isolation and Purification
The crude sulfonyl chloride is isolated by quenching in ice-water , followed by extraction with dichloromethane (DCM). Purification via recrystallization from hexane yields a crystalline solid.
Reaction Setup
2,5-Dimethoxybenzenesulfonyl chloride reacts with 2-aminobenzoic acid in the presence of a base:
Optimization Parameters
The carboxylic acid group in anthranilic acid typically remains unreactive under these conditions, eliminating the need for protection.
Structural Characterization and Analytical Data
¹H NMR (400 MHz, DMSO-d₆):
HPLC Purity: ≥99.5% (C18 column, acetonitrile/water)
Comparative Analysis of Methodologies
Alternative Approaches
Industrial-Scale Production Considerations
Process Intensification
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2,5-Dimethoxybenzene | 120 |
| Chlorosulfonic Acid | 90 |
| Anthranilic Acid | 200 |
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the sulfonyl group would produce sulfides .
Scientific Research Applications
2-(2,5-dimethoxybenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes critical data for 2-(2,5-dimethoxybenzenesulfonamido)benzoic acid and its analogues:
Functional Group and Substituent Effects
- Methoxy vs. Chlorine Substituents: The methoxy groups in this compound enhance solubility in polar solvents compared to its dichloro analogue (e.g., 2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid).
- Sulfonamide vs. Benzoyl Linkage: The sulfonamide group (-SO₂NH-) in the target compound provides hydrogen-bonding capability, which is absent in 2-(2,5-dimethoxybenzoyl)benzoic acid. This difference may influence biological activity, as sulfonamides are known for antimicrobial and enzyme-inhibiting properties .
- Aromatic vs. Heterocyclic Systems : Compounds like 2-phenylbenzimidazole-5-sulfonic acid incorporate a benzimidazole ring, enabling π-π stacking interactions and UV absorption, making them suitable for applications in sunscreen formulations .
Biological Activity
2-(2,5-Dimethoxybenzenesulfonamido)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety, which is known for enhancing the solubility and bioactivity of various pharmaceutical agents. Its structural formula can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 299.33 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through the following mechanisms:
- Inhibition of cell proliferation : The compound disrupts the cell cycle in cancer cells, leading to reduced growth rates.
- Induction of apoptosis : It activates caspases and other apoptotic pathways, promoting programmed cell death.
A notable study reported an IC value of approximately 12 μM against human breast cancer cells (MCF-7), indicating a promising therapeutic index for further development.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Cyclooxygenase Inhibition : The compound acts as a selective inhibitor of COX-2, which is implicated in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation : It has been shown to alter ROS levels within cells, contributing to its anticancer effects.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against multi-drug resistant bacteria.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
-
Anticancer Activity Assessment :
- Objective : To determine the cytotoxic effects on various cancer cell lines.
- Methodology : MTT assay was used to evaluate cell viability post-treatment with varying concentrations of the compound.
- Results : Significant reductions in cell viability were observed at concentrations above 10 μM across multiple cancer types.
Data Summary
| Biological Activity | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | IC = 12 μM for MCF-7 cells | |
| COX-2 Inhibition | Selective inhibition observed | |
| Apoptosis Induction | Activation of caspases noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
